- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,
Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)
1-(pyrimidin-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(Pyrimidin-2-yl)ethanamine
- 1-(Pyrimidin-2-yl)ethamine
- 1-pyrimidin-2-ylethanamine
- 1-PYRIMIDIN-2-YLETHYLAMINE
- AM804589
- SB45594
- 944906-24-5
- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
- FT-0715628
- EN300-1072131
- CS-0054426
- AB59468
- SCHEMBL310530
- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
- MFCD10697373
- J-503621
- AKOS010037500
- DTXSID70717779
- α-Methyl-2-pyrimidinemethanamine (ACI)
- 2-(1-Aminoethyl)pyrimidine
- [1-(Pyrimidin-2-yl)ethyl]amine
- (S)-1-(Pyrimidin-2-yl)ethan-1-amine
- MFCD18632779
- (R)-1-(2-Pyrimidinyl)ethanamine
- (1R)-1-pyrimidin-2-ylethanamine
- SY263077
- SY382916
- DB-023511
- (S)-1-(2-Pyrimidinyl)ethanamine
- 1-(pyrimidin-2-yl)ethan-1-amine
-
- MDL: MFCD27922039
- Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
- InChI Key: GVPDKCZQAZOFJX-UHFFFAOYSA-N
- SMILES: NC(C)C1N=CC=CN=1
Computed Properties
- Exact Mass: 123.08000
- Monoisotopic Mass: 123.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 78.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.80000
- LogP: 1.19660
1-(pyrimidin-2-yl)ethan-1-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(pyrimidin-2-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11380-5g |
1-pyrimidin-2-ylethanamine |
944906-24-5 | 95% | 5g |
$1939 | 2023-09-07 | |
| Chemenu | CM165621-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
$916 | 2021-08-05 | |
| TRC | P997518-10mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 10mg |
$87.00 | 2023-05-17 | ||
| TRC | P997518-50mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 50mg |
$316.00 | 2023-05-17 | ||
| TRC | P997518-100mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 100mg |
$414.00 | 2023-05-17 | ||
| Chemenu | CM165621-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95%+ | 1g |
$999 | 2024-07-19 | |
| eNovation Chemicals LLC | D620833-100g |
1-pyrimidin-2-ylethanamine HCl salt |
944906-24-5 | 95% | 100g |
$13800 | 2023-09-03 | |
| eNovation Chemicals LLC | Y0994975-5g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 5g |
$950 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 500MG |
¥ 1,722.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1G |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
¥ 2,560.00 | 2023-04-12 |
1-(pyrimidin-2-yl)ethan-1-amine Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Sodium hydroxide ; pH 13
- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,
Production Method 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Production Method 8
1.2 Reagents: Sodium hydroxide ; pH 13
- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,
Production Method 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Production Method 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,
Production Method 11
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,
1-(pyrimidin-2-yl)ethan-1-amine Raw materials
1-(pyrimidin-2-yl)ethan-1-amine Preparation Products
1-(pyrimidin-2-yl)ethan-1-amine Suppliers
1-(pyrimidin-2-yl)ethan-1-amine Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1-(pyrimidin-2-yl)ethan-1-amine
Comprehensive Overview of 1-(pyrimidin-2-yl)ethan-1-amine (CAS No. 944906-24-5): Properties, Applications, and Industry Insights
1-(pyrimidin-2-yl)ethan-1-amine (CAS No. 944906-24-5) is a specialized organic compound featuring a pyrimidine core linked to an ethylamine moiety. This structure grants it unique chemical properties, making it valuable in pharmaceutical research, agrochemical development, and material science. The compound's molecular formula (C6H9N3) and moderate polarity enable solubility in common organic solvents, facilitating its use in synthetic pathways. Researchers frequently explore its role as a building block for heterocyclic derivatives, particularly in designing kinase inhibitors and antiviral agents, aligning with current trends in drug discovery.
In the context of AI-driven drug discovery, 1-(pyrimidin-2-yl)ethan-1-amine has gained attention for its potential in machine learning-based molecular modeling. Computational chemists leverage its scaffold to predict binding affinities, a hot topic in high-throughput screening workflows. The compound's hydrogen-bonding capacity and aromatic stacking properties are often cited in studies optimizing ADMET profiles (Absorption, Distribution, Metabolism, Excretion, Toxicity), addressing frequent user queries about bioavailability enhancement strategies.
From an industrial perspective, 944906-24-5 is increasingly discussed in green chemistry forums due to its potential for catalytic amination processes. Manufacturers focus on atom-economical synthesis routes to minimize waste, responding to growing demand for sustainable intermediates. Analytical techniques like HPLC purity testing and LC-MS characterization are critical for quality control, topics frequently searched by quality assurance professionals.
The compound's structure-activity relationship (SAR) has been explored in recent patent literature, particularly for crop protection applications. Its pyrimidine ring exhibits herbicidal activity when modified, making it relevant to precision agriculture innovations. This connects to trending searches about next-generation pesticides with reduced environmental persistence.
In material science, 1-(pyrimidin-2-yl)ethan-1-amine serves as a precursor for coordination polymers and metal-organic frameworks (MOFs). Its bidentate ligand capability allows construction of porous materials for gas storage or molecular separation, addressing energy sector challenges. These applications align with frequent queries about carbon capture materials and hydrogen storage technologies.
Regulatory compliance remains a key consideration for users handling CAS 944906-24-5. While not classified as hazardous, proper laboratory handling protocols (e.g., glove box use under nitrogen atmosphere) are recommended due to its amine functionality. Storage typically requires desiccated conditions to prevent degradation, a practical detail often searched by laboratory technicians.
The commercial availability of 1-(pyrimidin-2-yl)ethan-1-amine through specialty chemical suppliers has expanded, with pricing models reflecting gram-to-kilogram scale needs. Market analyses show growing demand from contract research organizations (CROs), particularly in Asia-Pacific regions investing in generic drug development. This correlates with search trends for bulk API intermediates sourcing.
Future research directions may explore the compound's utility in photoredox catalysis or as a template for DNA-encoded libraries (DELs). Its compatibility with click chemistry reactions positions it well for combinatorial chemistry approaches, a trending topic in medicinal chemistry publications. These applications respond to frequent academic searches about fragment-based drug design methodologies.
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